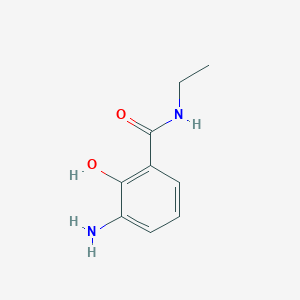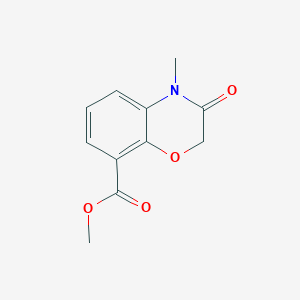![molecular formula C14H22ClNO B1397481 3-[(2-Isopropylphenoxy)methyl]pyrrolidine hydrochloride CAS No. 1220028-81-8](/img/structure/B1397481.png)
3-[(2-Isopropylphenoxy)methyl]pyrrolidine hydrochloride
Übersicht
Beschreibung
“3-[(2-Isopropylphenoxy)methyl]pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1185298-50-3 . It has a molecular weight of 241.76 . The IUPAC name for this compound is 3-(2-isopropylphenoxy)pyrrolidine hydrochloride .
Molecular Structure Analysis
The molecular structure of “3-[(2-Isopropylphenoxy)methyl]pyrrolidine hydrochloride” includes a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles . The structure also includes a 2-isopropylphenoxy group attached to the pyrrolidine ring .Chemical Reactions Analysis
While specific chemical reactions involving “3-[(2-Isopropylphenoxy)methyl]pyrrolidine hydrochloride” are not available in the retrieved information, pyrrolidine derivatives have been known to exhibit various chemical reactions .Wissenschaftliche Forschungsanwendungen
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The unique structure of 3-[(2-Isopropylphenoxy)methyl]pyrrolidine hydrochloride allows it to interact with various proteins, aiding in the identification and analysis of protein complexes within biological samples .
Drug Discovery
The pyrrolidine ring, a core component of this compound, is a versatile scaffold in medicinal chemistry. It’s widely used to develop compounds for treating human diseases due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules . This compound’s unique structure could be pivotal in synthesizing novel biologically active compounds.
Biological Activity Profiling
Pyrrolidine derivatives are known for a range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, and anticancer properties . 3-[(2-Isopropylphenoxy)methyl]pyrrolidine hydrochloride can be a key molecule in synthesizing derivatives for biological activity profiling and pharmacological studies.
Neuropharmacology
Compounds with a pyrrolidine structure have been shown to possess neuropharmacological activities. Research into 3-[(2-Isopropylphenoxy)methyl]pyrrolidine hydrochloride could lead to the development of new treatments for neurological disorders, leveraging its potential neuroactive properties .
ADMET Optimization
The introduction of heteroatomic fragments like those in 3-[(2-Isopropylphenoxy)methyl]pyrrolidine hydrochloride can modify physicochemical parameters to optimize absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of drug candidates .
Lead Compound Development
As a pyrrolidine alkaloid, this compound can serve as a source for pharmacologically active lead compounds. Its structure allows for the creation of diverse derivatives with potential therapeutic applications .
Synthetic Chemistry
The compound’s structure provides opportunities for synthetic chemists to design and synthesize new molecules with varied biological profiles. It can be used as a starting point for constructing complex molecules with specific desired activities .
Chemical Biology
In chemical biology, 3-[(2-Isopropylphenoxy)methyl]pyrrolidine hydrochloride can be used to study the chemical processes within and relating to living organisms. It may help in understanding the interaction between chemical compounds and biological systems .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[(2-propan-2-ylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-11(2)13-5-3-4-6-14(13)16-10-12-7-8-15-9-12;/h3-6,11-12,15H,7-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRBCKJVPJNKMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1220028-81-8 | |
| Record name | Pyrrolidine, 3-[[2-(1-methylethyl)phenoxy]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220028-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{2-[(2,4-Dichlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397400.png)
![2-{2-[(2,4-Dichlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397401.png)
![4-{2-[(2-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397402.png)
![2-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B1397403.png)
![3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B1397404.png)
![2-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397406.png)
![2-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397407.png)
![2-{2-[2-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397408.png)

![tert-butyl N-[(3-fluoropyrrolidin-3-yl)methyl]carbamate](/img/structure/B1397416.png)


![8-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B1397420.png)
